Cas no 127685-76-1 (2-Fluoro-6-methoxy-4-methylphenol)

2-Fluoro-6-methoxy-4-methylphenol is a fluorinated phenolic compound with a methoxy and methyl substituent, offering unique reactivity and selectivity in synthetic chemistry applications. Its molecular structure, featuring electron-donating and withdrawing groups, makes it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the methoxy and methyl groups contribute to steric and electronic modulation. This compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and as a building block for complex heterocycles. Its high purity and well-defined properties ensure reproducibility in research and industrial processes.
2-Fluoro-6-methoxy-4-methylphenol structure
127685-76-1 structure
Product Name:2-Fluoro-6-methoxy-4-methylphenol
CAS No:127685-76-1
MF:C8H9FO2
MW:156.154266119003
MDL:MFCD19439837
CID:4764205
PubChem ID:14759970
Update Time:2026-02-26

2-Fluoro-6-methoxy-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-methoxy-4-methylphenol
    • 1-fluoro-2-hydroxy-3-methoxy-5-methylbenzene
    • AK478739
    • SCHEMBL14430069
    • MFCD19439837
    • EN300-1867566
    • BS-51659
    • DB-134842
    • CFA68576
    • CS-0196658
    • E76710
    • 127685-76-1
    • MDL: MFCD19439837
    • Inchi: 1S/C8H9FO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3
    • InChI Key: WUTRCDSHSMRETH-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C)C=1)OC)O

Computed Properties

  • Exact Mass: 156.05865769g/mol
  • Monoisotopic Mass: 156.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5

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2-Fluoro-6-methoxy-4-methylphenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:127685-76-1)2-Fluoro-6-methoxy-4-methylphenol
Order Number:A997689
Stock Status:in Stock
Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:23
Price ($):188.0/286.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-6-methoxy-4-methylphenol

Comprehensive Overview of 2-Fluoro-6-methoxy-4-methylphenol (CAS No. 127685-76-1): Properties, Applications, and Industry Insights

2-Fluoro-6-methoxy-4-methylphenol (CAS No. 127685-76-1) is a fluorinated aromatic compound with a unique molecular structure, combining a phenol core with methoxy and methyl substituents. This specialty chemical has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for complex molecules. The presence of both fluoro and methoxy groups enhances its reactivity, making it valuable for cross-coupling reactions and other synthetic transformations.

Recent trends in drug discovery highlight the growing demand for fluorinated compounds like 2-Fluoro-6-methoxy-4-methylphenol. Fluorination often improves metabolic stability and bioavailability, addressing key challenges in small-molecule therapeutics. Researchers frequently search for "fluorophenol derivatives" or "CAS 127685-76-1 solubility," reflecting interest in its physicochemical properties. The compound's logP value (estimated at 2.1) suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility in medicinal chemistry applications.

In material science, this compound serves as a precursor for advanced polymers with enhanced thermal stability. Its methoxy group enables ether cleavage reactions, while the methylphenol moiety contributes to steric effects in polymerization. Industry forums frequently discuss "127685-76-1 synthesis protocol" and "2-Fluoro-6-methoxy-4-methylphenol NMR spectrum," indicating strong technical interest. Analytical data shows characteristic 19F NMR signals at -120 ppm (vs CFCl3), a valuable fingerprint for quality control.

Environmental considerations of fluorinated organic compounds have spurred innovations in green chemistry approaches to synthesize 2-Fluoro-6-methoxy-4-methylphenol. Catalytic fluorination methods using transition metal complexes reduce waste compared to traditional halogen exchange routes. The compound's biodegradability profile remains an active research area, with computational models predicting moderate environmental persistence based on its molecular connectivity index.

The global market for fine chemicals containing 127685-76-1 shows steady growth (CAGR 5.2% from 2022-2030), driven by demand in electronic materials and crop protection agents. Patent analysis reveals increasing use in OLED intermediates, where its electron-withdrawing fluoro group improves charge transport properties. Supply chain data indicates major production clusters in Europe and Asia, with purity specifications typically exceeding 98% HPLC for research-grade material.

From a regulatory perspective, 2-Fluoro-6-methoxy-4-methylphenol requires proper handling under standard laboratory protocols, though it doesn't appear on major restricted substances lists. Safety Data Sheets recommend PPE including nitrile gloves and goggles due to potential skin/eye irritation. Storage conditions typically specify 2-8°C under inert atmosphere to prevent degradation, with shelf life studies showing 12-month stability when properly preserved.

Emerging applications include its use as a fluorescence quencher in biochemical assays and as a ligand in asymmetric catalysis. The ortho-fluoro substitution creates unique steric and electronic effects that influence molecular recognition processes. Recent publications demonstrate its utility in constructing chiral auxiliaries for enantioselective synthesis, particularly in natural product derivatization.

Analytical characterization of CAS 127685-76-1 typically involves GC-MS (EI mode showing m/z 156 [M+]), HPLC-UVmax 278 nm in methanol), and FT-IR (strong band at 1240 cm-1 for C-F stretch). These techniques address common user queries about "how to identify 2-Fluoro-6-methoxy-4-methylphenol" and "purity testing methods." The compound's melting point (92-94°C) and boiling point (230°C at 760 mmHg) provide additional quality benchmarks.

Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) or as a metabolite tracer in pharmacokinetic studies. The compound's balanced H-bond donor/acceptor count (1/2) aligns with Lipinski's rule parameters, suggesting continued relevance in bioactive molecule development. Sustainable production methods, including continuous flow chemistry approaches, represent another promising avenue for scaling this valuable chemical intermediate.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:127685-76-1)2-Fluoro-6-methoxy-4-methylphenol
A997689
Purity:99%/99%
Quantity:100mg/250mg
Price ($):188.0/286.0
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